(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
Overview
Description
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H12Cl2O4 and its molecular weight is 303.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Features
Alkoxy-substituted benzoic acids, like the one , have been studied for their crystalline structures and molecular features. For instance, compounds with alkoxy substitutions exhibit unique packing arrangements due to interactions like H-bonded head-to-head dimers and C–H⋯π interactions. These interactions influence the crystalline architecture and have implications for the design of materials with specific properties (Raffo et al., 2014).
Synergists in Pigment Dispersion for Inkjet Applications
Compounds structurally related to (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid have been investigated as synergists in pigment dispersion for inkjet applications. These synergists were found to improve the dispersion property and storage stability of the ink by increasing the polarity and reducing particle aggregation (Song et al., 2017).
Synthesis Methods and Chemical Interactions
New methods for synthesizing compounds with structures similar to this compound have been developed. These methods are based on thermal heterocyclization and provide insights into the chemical interactions and stability of the compounds, which is critical for their potential applications in various fields (Tkachuk et al., 2020).
Photophysical Properties and Coordination Polymers
Derivatives of benzoic acids have been used to assemble lanthanide-based coordination polymers. These studies focus on the synthesis, crystal structures, and photophysical properties of these compounds, providing valuable information for potential applications in fields like materials science and optoelectronics (Sivakumar et al., 2011).
Bioactive Compounds from Natural Sources
Benzoic acid derivatives have been isolated from natural sources such as endophytic fungi and plants. The bioactive properties of these compounds, including their anti-inflammatory activities, make them of interest for pharmaceutical research and potential therapeutic applications (Chen et al., 2008).
Mechanism of Action
- Piperlongumine derivatives have been investigated for their potential in treating cancer, reducing inflammation, and managing autoimmune or inflammatory diseases .
- Piperlongumine derivatives may modulate various signaling pathways, affecting cell survival, proliferation, and inflammation .
- Piperlongumine derivatives may impact pathways related to oxidative stress, apoptosis, and immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Properties
IUPAC Name |
3,5-dichloro-4-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVIKIKTANFPCN-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1Cl)C(=O)O)Cl)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the one-pot synthesis method described in the paper for (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid?
A: The research article [] focuses on developing a more efficient synthesis process for Lusutrombopag, a thrombopoietin receptor agonist. The authors successfully developed a one-pot method to produce this compound, a key intermediate in Lusutrombopag synthesis. This one-pot approach combines the formylation and Horner–Wadsworth–Emmons reactions, offering advantages like reduced reaction time, improved yield, and minimized waste generation compared to traditional multi-step processes. This improved synthesis has implications for cost-effectiveness and scalability in Lusutrombopag production.
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